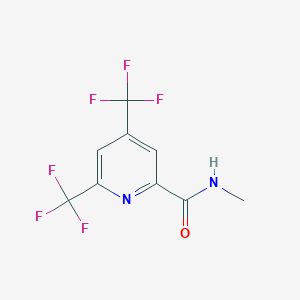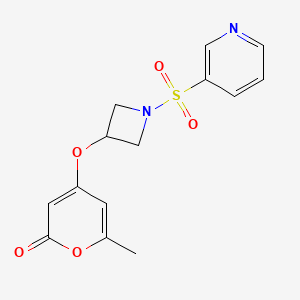
6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran, pyridine, and azetidine rings would give the molecule a rigid, cyclic structure. The exact three-dimensional shape would depend on the specific arrangement of these rings and the other atoms in the molecule .Aplicaciones Científicas De Investigación
Synthesis Techniques and Variations :
- The synthesis of related pyrimidine and pyrazole heterocyclics, which are structurally similar to the target compound, involves microwave irradiative cyclocondensation. This method has been evaluated for its insecticidal and antibacterial potential, indicating a potential application in pest control and antimicrobial therapies (Deohate & Palaspagar, 2020).
- The design and discovery of compounds like PF-04447943, a PDE9A inhibitor with a structure similar to the target compound, utilized parallel synthetic chemistry and structure-based drug design. Such compounds have shown promise in cognitive disorder treatments (Verhoest et al., 2012).
Biological and Pharmacological Evaluations :
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research suggests that compounds structurally related to the target molecule could be valuable in developing cancer treatments and inflammation management strategies (Rahmouni et al., 2016).
- Studies on related pyrazolo[3,4-d]pyrimidin-4-one derivatives, containing aryloxyphenoxypropionate moieties, have shown potential herbicidal activity. This suggests a possible agricultural application for similar compounds (Liu, Wang, & Liu, 2007).
Structural and Chemical Properties Analysis :
- Research on AZD9668, a novel oral inhibitor of neutrophil elastase, which shares structural similarities with the target compound, provides insights into binding kinetics, selectivity, and efficacy in models of lung inflammation and damage. This could inform the development of treatments for respiratory diseases (Stevens et al., 2011).
- The synthesis of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, which are structurally related to the target compound, has been explored. This research could be relevant in the development of new chemical entities with varied applications (Shahrisa et al., 2010).
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential uses. For example, if it’s a drug, researchers might study its mechanism of action, efficacy, and safety in more detail. They might also look for ways to improve its synthesis or modify its structure to enhance its properties .
Propiedades
IUPAC Name |
6-methyl-4-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-5-11(6-14(17)20-10)21-12-8-16(9-12)22(18,19)13-3-2-4-15-7-13/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDPVAHLTQGBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

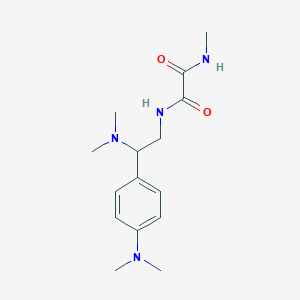
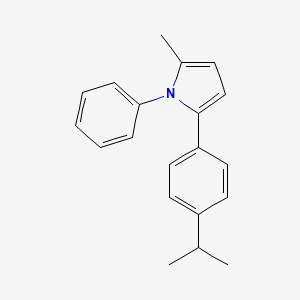
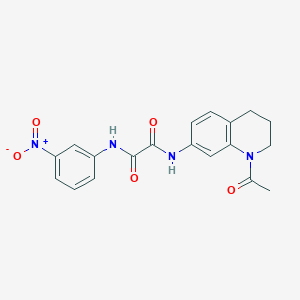
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2769525.png)
![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)
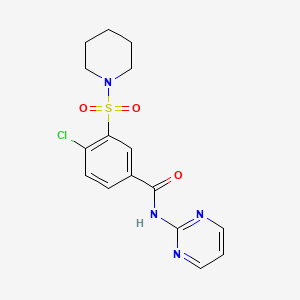
![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)


amine hydrochloride](/img/structure/B2769537.png)
